Product packaging for beta-D-Glucurono-gamma-lactone(Cat. No.:CAS No. 18281-92-0)

beta-D-Glucurono-gamma-lactone

Cat. No.: B3060971
CAS No.: 18281-92-0
M. Wt: 176.12 g/mol
InChI Key: OGLCQHRZUSEXNB-APMUVNQYSA-N
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Description

beta-D-Glucurono-gamma-lactone, also known as glucuronolactone, is a white, odorless, solid chemical compound with the molecular formula C6H8O6 and a high melting point of 176 to 178 °C . It is highly soluble in water and serves as an important structural component of nearly all connective tissues . In research contexts, glucuronolactone is noted for its role as a precursor in metabolic pathways; it can be metabolized to glucaric acid, xylitol, and L-xylulose, and there is evidence that humans may use it as a precursor for ascorbic acid (vitamin C) synthesis . It is a common subject of study in the formulation of energy drinks, though its isolated effects are distinct from other ingredients like caffeine . Furthermore, glucuronolactone is approved as an over-the-counter hepatoprotectant in some countries, including China and Japan, prompting research into its potential protective effects against liver damage . The compound can also form complexes with metal ions such as Ag(I), making it relevant in biochemical and material science studies . From a production standpoint, biocatalytic methods for its synthesis from corn waste materials like myo-inositol are an active area of industrial research, offering a more environmentally friendly alternative to traditional chemical oxidation . This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O6 B3060971 beta-D-Glucurono-gamma-lactone CAS No. 18281-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCQHRZUSEXNB-APMUVNQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C2C(C(C(=O)O2)O)OC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18281-92-0
Record name beta-D-Glucurono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-GLUCURONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1A2T399I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Pathways

Formation from D-Glucuronic Acid

The direct precursor to beta-D-glucurono-gamma-lactone is D-glucuronic acid. The transformation involves a lactonization process where the carboxylic acid group and a hydroxyl group on the D-glucuronic acid molecule react to form a cyclic ester, the gamma-lactone. This conversion can occur spontaneously under certain conditions, such as heating. google.com In biological systems, this process is crucial for the subsequent metabolic roles of the compound. The body can synthesize UDP-glucuronic acid from glucose, which serves as a precursor for glucuronolactone (B27817). hmdb.ca

Pathways Interacting with Pentose (B10789219) Phosphate (B84403) Cycle

The metabolism of this compound is interconnected with the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide synthesis. nih.govgenome.jp After its formation, glucuronolactone can be metabolized into intermediates that feed into the PPP. Specifically, glucuronolactone is metabolized to L-xylulose, which can then be converted to D-xylulose 5-phosphate. mdpi.com This intermediate is a key component of the non-oxidative phase of the PPP, linking the metabolism of glucuronolactone to this central metabolic hub. nih.govmdpi.com The PPP and glycolysis are distinct but interconnected through shared intermediates like glucose 6-phosphate. nih.gov The oxidative branch of the PPP generates NADPH and pentose 5-phosphates, while the non-oxidative branch converts pentose 5-phosphates into other sugars. nih.gov

Myo-Inositol-Dependent Biosynthetic Routes via Myo-Inositol Oxygenase

An important biosynthetic route for D-glucuronic acid, the precursor to this compound, involves the oxidation of myo-inositol. researchgate.net This reaction is catalyzed by the enzyme myo-inositol oxygenase (MIOX), which is the key enzyme in myo-inositol catabolism. mdpi.comlabroots.com MIOX facilitates the conversion of myo-inositol to D-glucuronic acid. mdpi.comresearchgate.net This pathway is significant in both plants and animals. researchgate.netnih.gov In plants, the D-glucuronic acid produced is a precursor for cell wall polysaccharides. researchgate.net In animals, this pathway is part of the glucuronate-xylulose pathway which ultimately feeds into the pentose phosphate pathway. mdpi.com

The table below summarizes the key enzymes and their roles in the myo-inositol-dependent biosynthesis of D-glucuronic acid.

EnzymeSubstrateProductPathway
Myo-inositol oxygenase (MIOX)Myo-inositolD-glucuronic acidMyo-inositol oxidation pathway
GlucuronokinaseD-glucuronic acidD-glucuronic acid-1-phosphateCell wall biosynthesis (plants)
UDP-sugar pyrophosphorylaseD-glucuronic acid-1-phosphateUDP-D-glucuronic acidCell wall biosynthesis (plants)

Metabolic Transformations and Derivative Formation

Equilibrium with D-Glucuronic Acid at Physiological pH

At physiological pH, beta-D-Glucurono-gamma-lactone exists in a dynamic equilibrium with its precursor, D-glucuronic acid. atamanchemicals.com This reversible reaction involves the opening of the lactone ring to form the open-chain carboxylic acid, D-glucuronic acid. The balance between the cyclic lactone and the open-chain acid is a fundamental aspect of its chemistry within the body, influencing its availability for subsequent metabolic pathways.

Conversion to D-Glucaric Acid and its Lactones (D-Glucaro-1,4-lactone, D-Glucaro-1,4;6,3-dilactone)

A significant metabolic route for this compound is its oxidation to D-glucaric acid. atamanchemicals.comhmdb.cawikipedia.orgatamanchemicals.com This conversion can proceed through the formation of specific lactone intermediates. In vitro studies have shown that a dehydrogenase can metabolize D-glucuronolactone into D-glucaro-1,4-lactone (G14L). atamanchemicals.com The pathway appears to involve an intermediary dilactone, identified as D-glucaro-1,4;6,3-dilactone, which then spontaneously transforms into G14L. atamanchemicals.com The daily urinary excretion of D-glucaric acid in humans is estimated to be between 30 and 100 micromoles, highlighting the physiological relevance of this pathway. atamanchemicals.com

Metabolic Conversion of D-Glucuronolactone to D-Glucaric Acid Derivatives
PrecursorEnzyme/ProcessIntermediate(s)Final Product
This compoundDehydrogenaseD-Glucaro-1,4;6,3-dilactoneD-Glucaro-1,4-lactone
D-Glucaro-1,4;6,3-dilactoneSpontaneous degradation-D-Glucaro-1,4-lactone

Enzymatic Pathways Leading to Xylitol (B92547) and L-Xylulose

This compound is also a substrate for enzymatic pathways that lead to the production of xylitol and L-xylulose. atamanchemicals.comhmdb.cawikipedia.orgatamanchemicals.com The glucuronate pathway, a part of glucose catabolism, is responsible for the formation of L-xylulose, which is subsequently converted to xylitol by the enzyme dicarbonyl/L-xylulose reductase (DCXR). researchgate.net Xylitol dehydrogenase (XDH), a key enzyme in D-xylose metabolism, catalyzes the oxidation of xylitol to D-xylulose. nih.gov

Role as a Precursor in L-Ascorbic Acid Biosynthesis (Species-Specific Alternative Pathways)

In certain animal species, this compound serves as a precursor for the biosynthesis of L-ascorbic acid (Vitamin C). hmdb.cawikipedia.org This metabolic capability is not universal and is absent in humans and other primates. This species-specific alternative pathway underscores the diverse metabolic potential of this compound across different organisms.

Glucuronidation Conjugation Pathways and Drug Metabolizing Enzymes (UGT Transferases)

The glucuronic acid pathway, in which this compound is a key metabolite, is integral to the process of glucuronidation. atamanchemicals.com This is a major Phase II metabolic pathway that enhances the water solubility and subsequent elimination of a wide array of lipophilic xenobiotics and endogenous compounds. nih.gov The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of the glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.org The human UGT superfamily is composed of 22 proteins, categorized into different families and subfamilies, with the UGT1A and 2B subfamilies being pivotal in drug metabolism. nih.gov The liver is the primary site of glucuronidation, containing the highest concentration and variety of UGTs, although these enzymes are also present in extra-hepatic tissues. nih.gov

Overview of UDP-Glucuronosyltransferase (UGT) Families in Humans
UGT FamilyKey SubfamiliesPrimary FunctionPrimary Location
UGT1UGT1AMetabolism of bilirubin, amines, phenolsLiver
UGT2UGT2BMetabolism of steroids, bile acids, opioidsLiver, extra-hepatic tissues

Regulation of Glycogen (B147801) Formation

This compound plays a role in the regulation of glycogen formation. atamanchemicals.com Glycogen is the primary form of glucose storage in animals and its metabolism is tightly controlled by the enzymes glycogen synthase and glycogen phosphorylase. nih.gov Glycogen phosphorylase is the key enzyme responsible for glycogen degradation (glycogenolysis). nih.govnih.gov Hormones such as insulin (B600854) and glucagon (B607659) regulate the activity of these enzymes through phosphorylation and dephosphorylation cascades. wikipedia.orgyoutube.com Insulin promotes glycogen synthesis by activating protein phosphatase-1, which in turn activates glycogen synthase. youtube.com Conversely, glucagon stimulates glycogenolysis by activating a cascade that leads to the phosphorylation and activation of glycogen phosphorylase. wikipedia.orgyoutube.com

Enzymatic Interactions and Biological Regulation

Interactions with D-Glucuronolactone Dehydrogenase

D-glucuronolactone serves as a substrate for the enzyme D-glucuronolactone dehydrogenase. This enzyme is present in the non-particulate fraction of liver homogenates and, in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), catalyzes the conversion of D-glucuronolactone into D-glucaric acid nih.gov. This metabolic process is significant as D-glucaric acid and its lactone derivatives are key players in the regulation of beta-glucuronidase activity. In vitro studies have shown that D-glucuronolactone can be metabolized by a dehydrogenase into D-glucaro-1,4-lactone (G14L) nih.gov. This conversion is a critical step in a pathway that ultimately influences the body's detoxification processes.

Modulation of Beta-Glucuronidase Activity

Beta-D-Glucurono-gamma-lactone and its metabolites play a crucial role in modulating the activity of beta-glucuronidase, an enzyme with significant implications for xenobiotic metabolism and endogenous compound regulation.

One of the most significant aspects of this compound metabolism is the formation of D-glucaro-1,4-lactone, a potent inhibitor of the enzyme beta-glucuronidase atamanchemicals.compatsnap.com. Also known as D-saccharic acid 1,4-lactone, this compound is recognized as the active inhibitor responsible for the potent inhibitory effects observed with saccharate solutions atamanchemicals.com. It is so effective that it is commonly used as a standard in the development and testing of new beta-glucuronidase inhibitors atamanchemicals.com. The inhibitory concentration (IC50) for the human enzyme has been reported to be 45 µM atamanchemicals.com. This inhibition is crucial for preventing the cleavage of glucuronide conjugates in biological samples like plasma, serum, or urine during analysis atamanchemicals.com.

Table 1: Inhibitory Action on Beta-Glucuronidase

Compound Role Target Enzyme Potency (IC50)
D-Glucaro-1,4-lactone Potent Inhibitor Beta-Glucuronidase 45 µM (human enzyme)

Beta-glucuronidase is widely distributed throughout vertebrate tissues and is also produced by the microflora in the colon. In mammals, this enzyme is found in various tissues and body fluids and is primarily located within the lysosomes and the endoplasmic reticulum of cells atamanchemicals.com. In rabbit liver, for instance, beta-glucuronidase has been identified in both microsomal and lysosomal fractions atamanchemicals.com.

A significant source of beta-glucuronidase activity is the human colonic microbiota researchgate.netwikipedia.org. The enzyme is not uniformly produced by all gut bacteria; its activity is predominantly found in certain Firmicutes within clostridial clusters IV and XIVa researchgate.netwikipedia.org. This bacterial beta-glucuronidase plays a critical role in the metabolism of substances that reach the large intestine researchgate.netwikipedia.org.

The primary function of beta-glucuronidase is to hydrolyze the glycosidic bond on beta-D-glucuronide conjugates, releasing the original molecule (aglycone) and D-glucuronic acid. This process, known as deconjugation, is the reverse of glucuronidation, a major phase II detoxification pathway in the liver that makes compounds more water-soluble for excretion atamanchemicals.com.

The activity of beta-glucuronidase in the gut can have significant consequences. It can cleave the glucuronic acid from detoxified xenobiotics (like drugs, pollutants, and carcinogens) that are excreted in the bile. This action can reactivate the compounds, leading to their reabsorption into circulation (enterohepatic recirculation) and potentially causing localized toxicity in the colon atamanchemicals.com. For example, elevated beta-glucuronidase activity has been implicated in the gastrointestinal toxicity of certain drugs and the colonic genotoxicity of some food-borne carcinogens atamanchemicals.com. Conversely, this enzymatic activity can also be beneficial by salvaging essential endogenous compounds that have been glucuronidated for excretion atamanchemicals.com.

Effects on Alpha-Amylase and Glucosidase Activity

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. Inhibitors of these enzymes are known to delay carbohydrate breakdown and glucose absorption, which is a therapeutic strategy for managing postprandial hyperglycemia mdpi.comresearchgate.net. One general source suggests that glucuronolactone (B27817) may reduce liver amylase activity patsnap.com. However, based on the available scientific literature from the search results, there is no direct and specific evidence to indicate that this compound significantly modulates the activity of alpha-amylase or alpha-glucosidase.

Mechanisms of Antioxidant Enzyme Modulation (e.g., Catalase, Superoxide (B77818) Dismutase)

Antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) form a primary line of defense against cellular damage from reactive oxygen species (ROS). SOD catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen.

Table 2: Observed Effects on Antioxidant Enzymes

Enzyme Function Observed Effect of D-Glucuronolactone Supplementation
Catalase (CAT) Decomposes hydrogen peroxide Increased activity
Superoxide Dismutase (SOD) Dismutates superoxide anion Increased activity

Senescence Marker Protein 30 (SMP30) as a Gluconolactonase in Ascorbic Acid Biosynthesis

Senescence Marker Protein 30 (SMP30), a protein whose expression decreases with age in an androgen-independent manner, has been identified as a key enzyme in the biosynthesis of L-ascorbic acid (Vitamin C). pnas.org Detailed biochemical studies have established that SMP30 functions as a gluconolactonase (GNL), an enzyme that hydrolyzes lactones. pnas.orgnih.gov This enzymatic activity is crucial for animals capable of synthesizing their own Vitamin C. researchgate.net

SMP30's role is central to the penultimate step in the L-ascorbic acid synthesis pathway. pnas.orgnih.govnih.gov The enzyme catalyzes the formation of the γ-lactone ring of L-gulonate to produce L-gulono-γ-lactone. nih.govplos.org This product, L-gulono-γ-lactone, is then oxidized to generate L-ascorbic acid. pnas.orgnih.gov The reaction catalyzed by SMP30 is the reverse of lactone hydrolysis and is essential for completing the synthesis pathway derived from the precursor D-glucose. pnas.org Research on purified SMP30 from rat liver has shown that its lactonase activity is dependent on the presence of divalent metal ions, requiring cofactors such as Zn²⁺ or Mn²⁺. pnas.orgnih.gov

The physiological significance of SMP30 as a gluconolactonase has been definitively demonstrated through studies on knockout mice. In mice with a genetically deleted SMP30 gene (SMP30 knockout mice), no gluconolactonase activity was detectable in the liver, indicating that SMP30 is the unique and essential enzyme for this function in the liver. pnas.orgnih.gov When these knockout mice were fed a diet deficient in Vitamin C, they were unable to synthesize their own and subsequently developed symptoms of scurvy, including bone fractures. pnas.orgnih.gov These mice ultimately died by 135 days, and at the time of death, the ascorbic acid levels in their livers and kidneys were less than 1.6% of those found in wild-type control mice. pnas.orgnih.gov These findings verify the pivotal role of SMP30 in L-ascorbic acid biosynthesis. pnas.orgresearchgate.net

Detailed Research Findings

Table 1: Substrate Specificity of Purified Rat Liver SMP30

SMP30 exhibits lactonase activity towards a variety of aldonolactones. The enzyme's ability to hydrolyze these different substrates highlights its function as a gluconolactonase. pnas.orgnih.gov

SubstrateEnzyme ActivityReference
D-Glucono-δ-lactoneActive pnas.orgnih.gov
L-Glucono-δ-lactoneActive pnas.orgnih.gov
D-Gulono-γ-lactoneActive pnas.orgnih.gov
L-Gulono-γ-lactoneActive pnas.orgnih.gov
D-Galactono-γ-lactoneActive pnas.orgnih.gov
L-Galactono-γ-lactoneActive pnas.orgnih.gov

Table 2: Effects of Vitamin C Deficiency in SMP30 Knockout Mice

Nutritional studies using SMP30 knockout mice provided critical evidence for the enzyme's essential role in ascorbic acid biosynthesis. pnas.orgnih.gov

ObservationFindingReference
Health OutcomeDeveloped symptoms of scurvy (e.g., bone fractures) and died by 135 days. pnas.orgnih.gov
Liver Ascorbic Acid Levels<1.6% of levels in wild-type control mice at time of death. pnas.orgnih.gov
Kidney Ascorbic Acid Levels<1.6% of levels in wild-type control mice at time of death. pnas.orgnih.gov
Liver GNL ActivityNot detectable. pnas.orgnih.gov

Chemical Synthesis and Derivatization

Conventional Synthetic Routes

Historically, the production of D-glucuronic acid and its lactone form has been dominated by chemical synthesis methods. A common industrial-scale approach involves the oxidation of glucose derivatives, such as starch, using strong oxidizing agents like nitric acid, followed by hydrolysis. google.com This method, however, is associated with several drawbacks. The use of potent oxidizing agents like nitric acid can lead to non-selective oxidation, resulting in the formation of various by-products, including gluconic, 5-ketogluconic, tartaric, and oxalic acids, which can limit the yield to less than 50%. scholaris.ca

The process can also be expensive and generate toxic by-products, posing environmental concerns. nih.gov The reactions are often highly exothermic and require careful control to prevent runaway reactions. taylorfrancis.com An alternative conventional method involves protecting the C-1 position of glucose, followed by oxidation at the C-6 position, and subsequent hydrolysis and deprotection. google.com However, this multi-step process can be complex and inefficient. google.com

Biocatalytic and Biotechnological Production Methods

In response to the limitations of chemical synthesis, biocatalytic and biotechnological methods have emerged as promising alternatives, offering higher efficiency and environmental friendliness. nih.gov

Metabolic engineering of microorganisms, particularly Escherichia coli, has been a significant focus for the production of D-glucuronic acid. hyphadiscovery.com A synthetic pathway has been successfully constructed in recombinant E. coli to produce glucuronic acid from glucose. nih.govresearchgate.net This pathway involves the co-expression of two key enzymes: myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae and myo-inositol oxygenase (MIOX) from mice. nih.govorgsyn.org The Ino1 enzyme converts glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to myo-inositol by endogenous phosphatases. nih.gov Subsequently, MIOX catalyzes the conversion of myo-inositol to D-glucuronic acid. nih.gov

Researchers have achieved glucuronic acid concentrations of up to 0.3 g/L in the culture broth using this engineered system. nih.govresearchgate.net Further research has focused on optimizing these microbial factories. For instance, a novel MIOX from Thermothelomyces thermophila (TtMIOX) was overexpressed in E. coli, which, combined with the inactivation of a gene responsible for GlcUA degradation (uxaC), resulted in the production of 106 g/L of D-glucuronic acid in a 1-L bioreactor within 12 hours. cdnsciencepub.com

The enzyme myo-inositol oxygenase (MIOX) is central to the biological production of D-glucuronic acid. cdnsciencepub.com MIOX is a non-heme iron enzyme that catalyzes the conversion of myo-inositol to D-glucuronic acid. This enzymatic conversion represents the first and rate-limiting step in the catabolism of myo-inositol in mammals. nih.gov

The potential of MIOX in biocatalysis has been explored extensively. Studies have involved the overexpression of MIOX genes from various organisms, including Cryptococcus neoformans, Chaetomium thermophilum, Arabidopsis thaliana, and Mus musculus, in E. coli to create whole-cell biocatalysts for the conversion of myo-inositol to D-glucuronic acid. cdnsciencepub.com One notable study demonstrated that a whole-cell biocatalyst harboring a novel MIOX from Thermothelomyces thermophila achieved a 91% conversion of myo-inositol to D-glucuronic acid, with a productivity of 8.83 g/L/h. cdnsciencepub.com This highlights the efficiency of enzymatic conversion as a viable production method.

Research Findings on Biocatalytic Production of D-Glucuronic Acid
Organism/Enzyme SystemKey Genes/EnzymesSubstrateProduct ConcentrationReference
Recombinant Escherichia coliIno1 (S. cerevisiae), MIOX (mouse)Glucose0.3 g/L nih.govresearchgate.net
Recombinant E. coli BWΔuxaC with TtMIOXMIOX (T. thermophila)myo-Inositol106 g/L cdnsciencepub.com

Synthesis of Novel Derivatives and Analogs

The chemical structure of D-glucuronolactone serves as a scaffold for the synthesis of various novel derivatives and analogs, expanding its chemical diversity and potential applications.

The synthesis of novel carboxamides from D-glucuronolactone has been a subject of research. In one study, 5-O-protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosides were successfully converted into new furano-glucuronamides. This conversion was achieved through treatment with ammonia. The research also explored various protection and deprotection strategies to yield new primary gluconamide (B1216962) derivatives. The study highlights the potential for creating a range of structurally diverse carboxamides derived from D-glucuronolactone.

Synthesis of D-Glucuronolactone Derived Carboxamides
Starting MaterialReagentProductReference
5-O-Protected and 1,2-acetonide-protected D-glucurono-6,3-lactone furanosidesAmmoniaFurano-glucuronamides

The synthesis of complex glucuronic acid derivatives often requires the use of protecting groups to selectively mask certain functional groups while others react. The 2,2,2-trichloroethyl group is one such protecting group used for the carboxyl moiety of glucuronic acid, facilitating the synthesis of various analogs.

The preparation of 2,2,2-trichloroethyl esters of N-carbobenzoxy-amino acids has been demonstrated by reacting the corresponding acid chlorides with trichloroethanol. This strategy allows for the selective removal of the trichloroethyl protecting group later in the synthetic route. In the context of glucuronic acid, the use of a methyl ester trichloroacetimidate, prepared from D-(+)-glucurono-3,6-lactone, has been reported as a glycosyl donor for the synthesis of glucuronides. orgsyn.org This highlights the utility of trichloro-derivatives in activating the glucuronic acid moiety for glycosylation reactions.

Optically Active Glucopyranoses and Glucofuranosides

The stereoselective synthesis of glucopyranosides and glucofuranosides is a significant challenge in carbohydrate chemistry due to the need to control the stereochemistry at the anomeric center. Various methods have been developed to achieve high stereoselectivity, often involving the use of specific protecting groups and promoters.

One of the prominent methods for stereoselective synthesis of alkyl D-glucopyranosides is the Koenigs-Knorr method. researchgate.net This method traditionally uses costly and toxic promoters like silver or mercury salts. However, novel approaches have utilized less toxic promoters such as lithium carbonate (LiCO₃) for the glycosidation of various alcohols, which simplifies the separation process and provides good yields. researchgate.net

The synthesis of 2-deoxyglycosides presents a particular challenge because the absence of a substituent at the C2 position prevents neighboring group participation to direct the stereoselectivity of the glycosidic bond formation. nih.gov To address this, a method has been developed that utilizes a nucleophilic carbohydrate residue and the synthetic equivalent of an alcohol electrophile, allowing for the synthesis of 2-deoxysaccharides with specified stereochemistry. nih.gov In many cases, this strategy achieves stereoselectivities greater than 50:1 and yields typically exceeding 70%. nih.gov

Another approach involves the use of glycals (unsaturated carbohydrate derivatives) as glycosyl donors. An effective and direct methodology for the stereoselective synthesis of α-2-deoxythioglycosides catalyzed by silver trifluoromethanesulfonate (B1224126) (AgOTf) has been developed. nih.gov This method has been successfully applied to a variety of alkyl and aryl thiols, producing the desired products in good yields and with excellent α-selectivity. nih.gov

The total synthesis of methyl α-L- and α-D-glucopyranosides has been achieved from methyl (R)- and (S)-(2-furyl)glycolates, respectively. nih.gov A key intermediate in this synthesis is methyl 6-O-benzyl-2,3-dideoxy-hex-2-enopyranosid-4-ulose. The synthesis involves reduction of the ketone group, epoxidation of the double bond, and subsequent oxirane ring-opening to establish the desired stereochemistry. nih.gov

For the synthesis of glycofuranosides, the stereoselectivity can be influenced by the choice of glycosyl donor and promoter. For instance, the use of 1-O-acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose with silylated nucleophiles in the presence of a combination of tin(IV) chloride and tin(II) triflate with lithium perchlorate (B79767) can lead to high 1,2-cis stereoselectivity.

Starting Material Target Compound Key Reagents and Conditions Yield Key Findings
Tetra-O-acetyl-α-D-glucopyranosyl bromideAlkyl β-D-glucopyranosidesFatty alcohols, LiCO₃GoodUse of a less toxic and easily separable promoter for the Koenigs-Knorr reaction. researchgate.net
Glycalsα-2-DeoxythioglycosidesAlkyl/aryl thiols, AgOTfHigh (e.g., 78-86%)A direct and highly α-selective method for the synthesis of 2-deoxythioglycosides. nih.gov
Methyl (R)- and (S)-(2-furyl)glycolatesMethyl α-L- and α-D-glucopyranosides1. Seven steps to methyl 6-O-benzyl-2,3-dideoxy-hex-2-enopyranosid-4-ulose. 2. NaBH₄ reduction. 3. Epoxidation and oxirane ring opening.Not specifiedA total synthesis approach from non-carbohydrate precursors. nih.gov
1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose1,2-cis RibofuranosidesSilylated nucleophiles, SnCl₄, Sn(OTf)₂, LiClO₄HighHigh 1,2-cis stereoselectivity achieved with a combined catalyst system.
D-Glucosamine1,3,4-Tri-O-acetyl-2,6-dideoxy-2-(4-methoxybenzylidene)amino-β-D-glucopyranose1. Conversion to 6-iodo derivative. 2. Reduction with Bu₃SnH/Et₃B.77% over six steps for the 6-iodo intermediateA scalable synthesis of a versatile deoxyamino sugar building block. acs.org

Synthesis of Monosaccharide Moieties (e.g., Heparin, Heparan Sulfate)

Heparin and heparan sulfate (B86663) are complex glycosaminoglycans (GAGs) composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine. The chemical synthesis of the monosaccharide building blocks of these GAGs is crucial for studying their biological functions and for the development of synthetic heparin-based drugs.

The synthesis of the D-glucosamine moieties often starts from readily available D-glucosamine hydrochloride. A versatile approach to achieving α-stereoselectivity in glucosamine (B1671600) glycosylations involves the use of a carefully selected set of orthogonal protecting groups on the D-glucosaminyl donor. This strategy has been shown to be independent of the leaving group and activator, and has been successfully applied to the assembly of the core skeletons of heparosan, heparan sulfate, and heparin.

Chemoenzymatic approaches have also been employed for the synthesis of heparan sulfate and heparin oligosaccharides. These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. For instance, a library of 66 heparan sulfate and heparin oligosaccharides with varying sulfation patterns and sizes has been prepared using a chemoenzymatic approach. This method often starts with a chemically synthesized acceptor, such as a β-GlcA(1→pNA-N₃) monosaccharide, which is then extended using UDP-sugar donors and various sulfotransferases.

Starting Material Target Monosaccharide/Disaccharide Synthetic Strategy Key Intermediates/Reagents Significance
Diacetone-D-glucoseL-Iduronic acid derivativesStereocontrolled cyanohydrin reaction and subsequent elaboration.L-ido cyanohydrinScalable synthesis of the challenging L-iduronic acid building block.
D-Glucosamine hydrochlorideα-D-Glucosamine-containing oligosaccharidesUse of orthogonal protecting groups on a D-glucosaminyl donor.Trichloroacetimidate donorHigh α-stereoselectivity in glucosamine glycosylations.
β-GlcA(1→pNA-N₃) monosaccharide acceptorHeparan sulfate and heparin oligosaccharidesChemoenzymatic synthesisUDP-sugar donors, sulfotransferasesEfficient preparation of a diverse library of structurally defined oligosaccharides.
Glucurono-6,3-lactoneUronic acid and disaccharide building blocksMulti-step chemical synthesis avoiding C-6 oxidation.1,2-isopropylidene derivativeEfficient synthesis of glucosamine-glucuronic acid and glucosamine-iduronic acid disaccharides.

Structural Characterization and Theoretical Studies

X-ray Crystallography of Beta-D-Glucurono-gamma-lactone and Derivatives

The precise three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction studies. A seminal study published in 1967 provided a detailed crystallographic analysis of this compound. iucr.org The crystals are reported to be in the monoclinic space group P21. iucr.org

The unit cell parameters were determined to be:

a = 6.753 Å

b = 7.488 Å

c = 6.608 Å

β = 93.18° iucr.org

The structure was resolved using a three-dimensional sharpened Patterson function, with the final refinement achieving a low R index, indicating a high degree of accuracy in the determined atomic positions. iucr.org This crystallographic data confirms the bicyclic structure of the molecule, consisting of fused five-membered rings. iucr.org

Crystallographic Data for this compound
ParameterValue
Molecular FormulaC6H8O6
Crystal SystemMonoclinic
Space GroupP21
a (Å)6.753
b (Å)7.488
c (Å)6.608
β (°)93.18

Molecular Conformation and Ring Structures (Fused Lactone and Furanose Rings)

The X-ray crystallographic analysis confirms that this compound consists of a fused five-membered lactone ring and a five-membered furanose ring. iucr.org Neither of these rings is planar. iucr.org The two rings are inclined towards each other, with the best planes containing four atoms in each ring forming a dihedral angle of 111.3°. iucr.org

The lactone group itself is not planar; one of the carbon atoms is situated 0.26 Å out of the plane formed by the C-C-O group. iucr.org This non-planar conformation is a key feature of its molecular structure. The C-O bond adjacent to the carbonyl group is noted to be approximately 0.10 Å shorter than the other formal single C-O bonds within the molecule. iucr.org In solution, studies of the related D-mannurono-gamma-lactone, which also has a bicyclic structure of fused five-membered furanose and lactone rings, indicate a favored dienvelope conformation. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Structures

The crystal structure of this compound is characterized by a relatively straightforward system of intermolecular hydrogen bonds. iucr.org These interactions are crucial in stabilizing the crystal lattice. The hydrogen bonding network involves the hydroxyl groups of the molecule. iucr.org

Notably, the hydrogen bonding scheme is described as very simple and specifically excludes one of the hydroxyl groups and the ring oxygen atoms from participating in these interactions. iucr.org In contrast, studies on the beta anomer of D-mannurono-gamma-lactone have shown a hydrogen-bonding network that involves all hydroxyl groups as well as the ring oxygen atoms. nih.gov

Computational Chemistry and Conformational Analysis (e.g., Gibbs Energies, Rotational Constants)

Computational chemistry provides valuable insights into the conformational preferences and energetic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to calculate molecular conformations and the changes in Gibbs free energy for various structures. researchgate.net

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

An infrared (IR) spectrum for Γ-glucuronolactone is available through the Coblentz Society's collection, curated by the National Institute of Standards and Technology (NIST). nist.gov This spectrum provides a characteristic fingerprint of the molecule based on the vibrational modes of its chemical bonds. While a digitized version of this specific spectrum is not available, the hardcopy provides valuable reference data. nist.gov

Furthermore, Raman spectroscopy has been utilized to study the stereochemical changes in related compounds like D-glucono-delta-lactone during hydrolysis. researchgate.net Raman spectral data for D-Glucuronic acid has also been reported, which can provide comparative insights into the vibrational modes of the gamma-lactone form. researchgate.net

Mechanistic Studies of Biological Effects Non Clinical

Influence on Cellular Detoxification Processes (Glucuronidation Pathway)

Beta-D-Glucurono-gamma-lactone is intrinsically linked to the glucuronidation pathway, a major phase II detoxification process in the liver. nih.govcaldic.com This pathway is essential for converting toxins, drugs, and other foreign substances (xenobiotics) into water-soluble compounds that can be easily excreted from the body. nih.gov The process involves the attachment of glucuronic acid to these substances, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

The liver utilizes glucose to produce glucuronolactone (B27817), which is an oxidized form of glucuronic acid. wisdomlib.orgmdpi.com Glucuronolactone inhibits the enzyme β-glucuronidase, which can reverse the glucuronidation process. caldic.commdpi.com By inhibiting this enzyme, glucuronolactone helps to ensure that the conjugated toxins remain in their water-soluble form and are efficiently eliminated, thereby supporting the body's natural detoxification system. nih.govmdpi.com This mechanism aids in the removal of a wide range of substances, including environmental toxins and metabolic byproducts. nih.govwisdomlib.org

Modulation of Oxidative Stress Markers (e.g., Malondialdehyde, Total Antioxidant Capacity)

In a study on Chinese soft-shelled turtles (Pelodiscus sinensis), dietary supplementation with D-glucuronolactone demonstrated a capacity to alleviate oxidative stress. wikipedia.org As the dietary level of D-glucuronolactone increased, serum and intestinal levels of malondialdehyde (MDA) significantly decreased. wikipedia.org Concurrently, the activities of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) were significantly elevated in the serum and intestine, indicating an enhanced ability to scavenge free radicals. wikipedia.org However, in the liver, SOD activity was significantly reduced, while CAT activity and MDA levels remained unchanged. wikipedia.org

Impact on Lipid Metabolism and Hepatic Parameters in Animal Models (e.g., Liver Index, Liver Fat, Triglyceride Levels, Serum Biomarkers like ALT, AST, ALP, TC, TG)

In animal models, this compound has been shown to influence lipid metabolism and hepatic health. A study conducted on Chinese soft-shelled turtles (Pelodiscus sinensis) revealed that dietary supplementation with D-glucuronolactone led to dose-dependent reductions in several serum biomarkers indicative of liver function and lipid status. wikipedia.org

The activities of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were observed to decrease with increasing levels of D-glucuronolactone in the diet. wikipedia.org Furthermore, levels of total cholesterol (TC) and triglycerides (TG) also showed a progressive decrease. wikipedia.org These findings suggest a hepatoprotective effect and a positive influence on lipid profiles in this animal model. wikipedia.org

Below are tables detailing the effects of D-glucuronolactone (DGL) on serum biochemistry and antioxidant indexes in P. sinensis.

Table 1: Effects of DGL on Serum Biochemistry Indexes of P. sinensis

Group ALT (U/L) AST (U/L) ALP (U/L) TC (mmol/L) TG (mmol/L)
G0 (Control) 20.67 ± 1.15a 58.00 ± 2.00a 77.00 ± 2.00a 4.33 ± 0.15a 1.47 ± 0.06a
G200 19.33 ± 1.53ab 55.67 ± 2.08ab 72.33 ± 2.52b 4.07 ± 0.15b 1.33 ± 0.06b
G400 17.33 ± 1.15b 53.00 ± 2.00b 68.67 ± 2.08c 3.80 ± 0.10c 1.22 ± 0.04c

Mean values in the same column with different superscript letters are significantly different (p < 0.05). Data sourced from a study on Chinese soft-shelled turtles. wikipedia.org

Table 2: Effects of DGL on Antioxidant Index of P. sinensis

Group Serum CAT (U/mL) Serum SOD (U/mL) Serum MDA (nmol/mL) Intestine CAT (U/mgprot) Intestine SOD (U/mgprot) Intestine MDA (nmol/mgprot)
G0 (Control) 18.33 ± 0.58c 85.33 ± 2.52c 5.67 ± 0.29a 25.33 ± 1.53c 115.67 ± 2.52c 3.17 ± 0.15a
G200 20.33 ± 0.58b 90.67 ± 2.08b 5.00 ± 0.20b 28.67 ± 1.53b 122.33 ± 2.08b 2.77 ± 0.15b
G400 22.67 ± 0.58a 95.33 ± 2.52a 4.40 ± 0.20c 32.33 ± 1.53a 128.67 ± 2.52a 2.33 ± 0.15c

Mean values in the same column with different superscript letters are significantly different (p < 0.05). Data sourced from a study on Chinese soft-shelled turtles. wikipedia.org

Involvement as a Structural Component in Connective Tissues

This compound is a naturally occurring substance that serves as an important structural component of nearly all connective tissues. mdpi.comnih.gov It functions as a precursor for the synthesis of glycosaminoglycans (GAGs), which are essential molecules for maintaining the structural integrity and elasticity of tissues such as cartilage, tendons, and ligaments. wisdomlib.org GAGs are long, unbranched polysaccharides that can attract water, which helps to hydrate (B1144303) the extracellular matrix and resist compression forces. mdpi.com Additionally, glucuronolactone is involved in the formation of glycoproteins and proteoglycans, which are critical components of the extracellular matrix. wisdomlib.org

Role in Modulating Disease Resistance in Aquatic Animal Models

Recent non-clinical research has highlighted the potential of this compound, a naturally occurring metabolite of glucose, in enhancing disease resistance in aquatic animals. Mechanistic studies, particularly in the Chinese soft-shelled turtle (Pelodiscus sinensis), have demonstrated its role in modulating immune responses and protecting against pathogenic challenges. These investigations provide insight into the compound's influence on inflammatory processes at a molecular level.

A key study investigated the effects of dietary supplementation with D-glucuronolactone (DGL) on the immune response of the Chinese soft-shelled turtle, particularly following a challenge with the pathogenic bacterium Aeromonas hydrophila. The findings indicated that DGL plays a significant role in suppressing the expression of key inflammatory cytokines in both the liver and intestine. This modulatory effect on the inflammatory cascade is a crucial mechanism for enhancing disease resistance.

The research revealed a dose-dependent reduction in the expression of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in the liver of turtles supplemented with DGL. A similar, significant suppression of these cytokines was also observed in the intestinal tissues. Furthermore, the expression of Interleukin-10 (IL-10), a cytokine with complex regulatory roles in inflammation, was also notably decreased in both the liver and intestine of the DGL-supplemented groups. The most significant inhibitory effects on these cytokines were observed at the highest supplementation level.

These molecular changes were associated with improved outcomes in the turtles when faced with a bacterial challenge. The DGL-supplemented groups exhibited enhanced resistance to Aeromonas hydrophila infection, underscoring the practical implications of the compound's immunomodulatory effects in an aquaculture context.

The table below details the specific research findings on the relative gene expression of key inflammatory cytokines in the liver and intestine of Pelodiscus sinensis following dietary supplementation with this compound.

Table 1: Relative Gene Expression of Inflammatory Cytokines in Pelodiscus sinensis Following Dietary Supplementation with this compound

Cytokine Organ Finding
TNF-α Liver Significantly suppressed with dietary DGL supplementation.
Intestine Significantly suppressed with dietary DGL supplementation.
IL-1β Liver Significantly suppressed with dietary DGL supplementation.
Intestine Significantly suppressed with dietary DGL supplementation.
IL-10 Liver Significantly suppressed with dietary DGL supplementation.
Intestine Significantly suppressed with dietary DGL supplementation.

Applications in Biochemical Research and Biotechnology

Use as Analytical Standards in Biochemical Assays

Beta-D-glucurono-gamma-lactone serves as a critical analytical standard in various biochemical assays. Its use is essential for the accurate quantification of related compounds in complex biological and commercial samples. For instance, it has been employed as a reference standard for the determination of D-(+)-glucuronic acid γ-lactone in energy drinks using advanced analytical techniques like ultra-high performance liquid chromatography-triple quadrupole tandem mass spectrometry (UHPLC-MS/MS). scientificlabs.co.uksigmaaldrich.com

In the field of microbiology, it is utilized as an analytical standard for analyzing its presence as a component of microbial extracellular polysaccharides in biofilms. scientificlabs.co.uksigmaaldrich.com This analysis is often carried out using high-performance liquid chromatography (HPLC) with specialized detectors such as pulsed amperometric detection (PAD) and diode array detection (DAD). scientificlabs.co.uksigmaaldrich.com The availability of a high-purity analytical standard ensures the reliability and accuracy of these analytical methods.

Application AreaAnalytical TechniquePurpose
Food Science (Energy Drinks)UHPLC-MS/MSQuantification of D-(+)-glucuronic acid γ-lactone
Microbiology (Biofilms)HPLC with PAD/DADAnalysis of D-glucuronic acid γ-lactone in extracellular polysaccharides

Application in Studies of Microbial Extracellular Polysaccharides in Biofilms

Microbial biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Polysaccharides are a major component of this matrix, playing crucial roles in biofilm formation, structure, and function. nih.govmdpi.com These functions include initial adhesion to surfaces, protection from environmental stresses, and maintaining the structural integrity of the biofilm. nih.govmdpi.comiosrphr.org

The presence of uronic acids, such as glucuronic acid, in these polysaccharides can enhance their anionic properties. mdpi.com This allows for the association of divalent cations like calcium and magnesium, which strengthens the biofilm matrix. mdpi.com Research has indicated a correlation between the presence of glucuronic acids and ferric ions within the EPS and the metabolic activity of the bacteria. mdpi.com Specifically, cells with higher amounts of these components in their exopolymers have been observed to display higher oxidation activity. mdpi.com D-glucurono-gamma-lactone is used as a standard to study and quantify these important components of the biofilm matrix. scientificlabs.co.uksigmaaldrich.com

Role as a Precursor for Deoxy Sugars

This compound is a valuable precursor for the synthesis of deoxy sugars. scientificlabs.co.uk Deoxy sugars are carbohydrates that have had a hydroxyl group replaced with a hydrogen atom. They are components of numerous biologically active molecules and important drug candidates.

Recent research has detailed a sustainable method for synthesizing 2-deoxy lactones, which are direct precursors to 2-deoxy sugars, through the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. acs.org This catalyst- and additive-free protocol utilizes light irradiation, offering high step economy and compatibility with various functional groups. acs.org This environmentally friendly approach enhances the synthetic toolbox for creating vital 2-deoxy sugars. acs.org

Utilization in Organic Nonlinear Optical Crystal Research

Glucuronic acid γ-lactone has been identified as an organic nonlinear optical (NLO) material. researchgate.net Single crystals of this compound have been grown from aqueous solutions and studied for their NLO properties. researchgate.net Research has investigated its linear, second-order, and third-order NLO properties. researchgate.net

Studies involving open and closed aperture Z-scan measurements with femtosecond pulses have revealed significant third-order nonlinearity, including self-defocusing, two-photon absorption, and saturable absorption. researchgate.net The direction of collinear phase matching has been determined, and the effective nonlinear coefficient (deff) has been evaluated. researchgate.net These properties make it a compound of interest for potential applications in optical devices.

Model Compound for Studying Carbohydrate Chemistry and Reactivity

The structural characteristics and reactivity of this compound make it an excellent model compound for studying various aspects of carbohydrate chemistry. Its lactone ring provides a site for a range of chemical transformations.

The use of protecting groups, such as isopropylidene acetals, and acetyl and benzoyl groups, is common in carbohydrate chemistry, and their application to derivatives of D-glucurono-6,3-lactone has been demonstrated. researchgate.net Furthermore, reactions of its derivatives, like 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone, with various reagents have been reported, providing insights into its reactivity. researchgate.net Recent studies have also explored the structural changes and intramolecular interactions of D-glucurono-6,3-lactone in the gas phase compared to its precursor, glucose, offering fundamental insights into the effects of oxidation on sugar structures. ehu.es

Research into Chemopreventive Effects in Animal Models (e.g., Colon Carcinogenesis)

Animal models are crucial for studying the development of diseases like colon cancer and for evaluating the potential of chemopreventive agents. nih.govnih.gov Chemically induced models, such as those using 1,2-dimethylhydrazine (B38074) (DMH) or azoxymethane (B1215336) (AOM), are widely used to mimic human colorectal cancer. nih.gov These models allow researchers to study the initiation and progression of the disease and to test the efficacy of potential preventive compounds.

CarcinogenAnimal ModelKey Endpoint
Azoxymethane (AOM)RatsAberrant Crypt Foci (ACF) formation
1,2-Dimethylhydrazine (DMH)RatsTumor incidence and multiplicity
3,2′-Dimethyl-4-Aminobiphenyl (DMAB)RatsIntestinal cancer induction

Future Research Directions

Elucidation of Undiscovered Metabolic Pathways and Metabolites

The current understanding of beta-D-Glucurono-gamma-lactone metabolism is centered on the glucuronic acid pathway. It is known to be a precursor for the synthesis of L-ascorbic acid (Vitamin C) in many animals and is metabolized in humans to key intermediates such as D-glucaric acid, xylitol (B92547), and L-xylulose. atamanchemicals.comatamankimya.comhmdb.caatamanchemicals.com The primary metabolic function is associated with glucuronidation, a major detoxification process where UDP-glucuronic acid is used to conjugate and eliminate xenobiotics and endogenous waste products. patsnap.com

However, the complete metabolic fate of glucuronolactone (B27817) is far from fully mapped. Future research must prioritize the use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with stable isotope tracing. These methods can identify and quantify novel, low-abundance metabolites and uncover previously unknown metabolic shunts or alternative pathways. Investigating its metabolism under different physiological and pathological conditions could reveal context-dependent functions and metabolites, offering new insights into its role in health and disease.

Known Metabolite Metabolic Pathway Potential Function
D-Glucaric acidOxidationInhibition of β-glucuronidase, potential detoxification support atamanchemicals.comatamankimya.com
XylitolReductionSugar substitute, pentose (B10789219) phosphate (B84403) pathway intermediate atamanchemicals.comatamankimya.comhmdb.ca
L-XylulosePentose Phosphate PathwayIntermediate in uronic acid pathway atamanchemicals.comatamankimya.comhmdb.ca
L-Ascorbic Acid (in some species)Ascorbic Acid SynthesisAntioxidant, enzyme cofactor atamankimya.comwikipedia.orghmdb.ca

Advanced Structural-Activity Relationship Studies

The biological activity of this compound is intrinsically linked to its chemical structure—specifically, the gamma-lactone ring. While its role as an inhibitor of the enzyme β-glucuronidase is established, the structural determinants of this and other potential activities are not fully understood. atamanchemicals.comhmdb.ca Advanced Structure-Activity Relationship (SAR) studies are essential to probe these connections.

Future research should involve the synthesis of a library of glucuronolactone derivatives with systematic modifications to the lactone ring, hydroxyl groups, and side chain. By evaluating the biological activity of these analogs—for instance, their potency as enzyme inhibitors or their interaction with cellular receptors—researchers can map the key chemical features required for specific functions. Computational modeling and in silico docking studies can complement these experimental approaches to predict binding affinities and guide the design of novel derivatives with enhanced or targeted activities. nih.gov Such studies could lead to the development of potent and selective modulators of glucuronidation or other cellular processes.

Structural Modification Target Potential Impact on Activity Rationale for Investigation
Hydroxyl (-OH) groupsAltered solubility and hydrogen bondingCould change enzyme binding affinity or cellular uptake.
Lactone RingModified stability and electrophilicityOpening or altering the ring would likely abolish activity, confirming its importance.
Carboxyl Group (of parent acid)Change in charge and binding interactionsEsterification or amidation could create prodrugs or alter target specificity.
StereochemistryAltered 3D conformationChirality is critical for biological activity; exploring other isomers could reveal new functions.

Development of Novel Biotechnological Production Methods for Sustainable Synthesis

Historically, the commercial production of glucuronolactone has involved chemical methods, such as the nitric acid oxidation of starch, which carry significant environmental and safety risks. google.com The development of sustainable and cost-effective production methods is a critical area for future research. Biotechnology offers a promising alternative to traditional chemical synthesis.

Future efforts should focus on optimizing microbial fermentation processes. This includes screening for and genetically engineering novel strains of bacteria or yeast capable of overproducing glucuronic acid and/or glucuronolactone from renewable feedstocks like sucrose or agricultural waste. google.comgoogle.com One innovative approach involves the use of specific enzymes, such as myo-inositol oxygenase, in biocatalytic processes to convert plant-derived myo-inositol into D-glucuronic acid with high specificity and yield, thereby reducing the environmental impact. google.com Further research into enzyme immobilization, continuous fermentation systems, and integrated downstream processing will be key to making biotechnological production economically competitive and environmentally benign. nih.gov

Production Method Starting Material Key Advantages Key Challenges
Chemical Synthesis Starch, GlucoseEstablished industrial processUse of harsh reagents (e.g., nitric acid), environmental pollution google.com
Microbial Fermentation Sucrose, GlucoseUse of renewable resources, milder reaction conditions google.comStrain optimization, process scale-up, purification costs
Enzymatic Bioconversion myo-inositolHigh specificity, reduced byproducts, lower environmental impact google.comEnzyme stability and cost, substrate availability
Fermentation Waste Valorization Glycyrrhetinic acid wasteCircular economy approach, reduced waste google.comVariable feedstock composition, complex purification

Exploration of Specific Enzymatic Mechanisms and Regulatory Networks

The interaction of this compound with β-glucuronidase is a cornerstone of its known biological activity. However, the full spectrum of its enzymatic interactions remains largely unexplored. Research has shown that the hydrolysis of the lactone to glucuronate is an enzymatic process primarily occurring in the liver, but the specific hydrolase has not been fully characterized. researchgate.net

Future studies must aim to identify and characterize all enzymes involved in the synthesis, metabolism, and activity of glucuronolactone. This includes dehydrogenases, lactonases, and transferases. Once identified, the kinetic properties and regulatory mechanisms of these enzymes should be investigated in detail. Understanding how the expression and activity of these enzymes are controlled at the genetic and allosteric levels is crucial. This knowledge will illuminate how the cell maintains homeostasis of glucuronolactone and its metabolites and how this regulation is integrated with other metabolic pathways, such as the pentose phosphate and glucuronidation pathways. biorxiv.orgnih.gov

Comprehensive Systems Biology Approaches to Glucuronolactone Metabolism

To fully appreciate the role of this compound in physiology, it is necessary to move beyond the study of individual components and adopt a systems-level perspective. A comprehensive systems biology approach would integrate multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic model of glucuronolactone metabolism and its interactions with the broader metabolic network.

Such a model would allow researchers to simulate the flux of metabolites through the glucuronic acid pathway under various conditions, predict downstream effects on other pathways, and identify key points of regulation. This approach could reveal how dietary intake of glucuronolactone or its precursors influences the body's detoxification capacity, energy metabolism, and connective tissue maintenance. Furthermore, it could help elucidate the compound's role in complex cellular processes and its potential contribution to the effects of substances, such as energy drinks, where it is a common ingredient. patsnap.com

Investigation of Environmental Degradation Pathways and Biotransformation

With the increasing use of this compound in consumer products, understanding its environmental fate is becoming increasingly important. As a naturally occurring and water-soluble compound, it is expected to be biodegradable. However, the specific microbial pathways and enzymes responsible for its degradation in various ecosystems (e.g., soil, water treatment facilities) have not been studied.

Future environmental microbiology research should focus on isolating and identifying microorganisms capable of utilizing glucuronolactone as a carbon source. Characterizing the catabolic pathways in these organisms could not only confirm its environmental safety but also potentially lead to new biocatalytic tools or bioremediation strategies. nih.gov Investigating its biotransformation by environmental microbes will provide a complete picture of its lifecycle, from production to its ultimate return to the carbon cycle.

Q & A

Q. What are the established methods for synthesizing beta-D-Glucurono-gamma-lactone, and how can purity be ensured?

this compound is typically synthesized via selective oxidation of protected glucosides or polysaccharides. For example, hydroxyl groups at carbon 6 are oxidized while protecting other reactive groups. Post-synthesis, purification involves recrystallization from aqueous methanol or ethanol. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with mass spectrometry to confirm molecular integrity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the lactone ring formation and stereochemistry. X-ray crystallography provides definitive proof of the gamma-lactone configuration. Complementary methods include Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) stretching vibrations (~1770 cm⁻¹) and polarimetry to verify optical activity .

Q. How can researchers accurately measure the solubility of this compound in aqueous and organic solvents?

The static equilibrium method is recommended: saturate a solvent (e.g., water, methanol) with the compound at controlled temperatures (5–45°C), filter undissolved material, and quantify solubility via gravimetric analysis or UV spectrophotometry. Data modeling using the Apelblat equation or λh (Buchowski) model improves accuracy for temperature-dependent solubility profiles .

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity, crystallization conditions, or polymorphic forms. To resolve conflicts, replicate experiments using standardized solvents (e.g., HPLC-grade water) and controlled cooling rates. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions and ensure consistency with published phase diagrams .

Q. What strategies are recommended for extrapolating toxicological data when direct studies on this compound are limited?

Use read-across methodologies with structurally similar compounds (e.g., sodium gluconate, calcium gluconate) as analogs. The U.S. EPA’s analog approach involves comparing functional groups, metabolic pathways, and toxicity endpoints (e.g., LD₅₀, genotoxicity). Prioritize analogs with shared lactone rings or glucuronic acid backbones, and validate predictions using in vitro assays like Ames tests .

Q. What experimental protocols ensure compliance with pharmacopeial standards for this compound in drug formulations?

Follow USP/NF guidelines for identity testing (IR spectroscopy), assay purity (titration with sodium hydroxide), and residual solvent analysis (gas chromatography). For impurity profiling, use threshold-based HPLC methods to detect byproducts like unreacted D-glucuronic acid or degradation products (e.g., open-chain forms) .

Q. How can thermodynamic modeling improve the design of this compound crystallization processes?

Apply the Apelblat equation to correlate solubility with temperature and solvent composition. For non-ideal systems, the NRTL (Non-Random Two-Liquid) model accounts for activity coefficients. Optimize crystallization parameters (e.g., cooling rate, seed crystal size) using solubility data to maximize yield and minimize lattice defects .

Q. What methodologies are suitable for resolving conflicting toxicological data between this compound and its analogs?

Conduct comparative in vivo studies focusing on metabolic pathways (e.g., lactonase enzyme activity) and excretion profiles. Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation in rodent models. Cross-reference results with computational toxicology tools like QSAR (Quantitative Structure-Activity Relationship) to assess mechanistic plausibility .

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beta-D-Glucurono-gamma-lactone

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